![molecular formula C11H19N3O B13890458 5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
5-[2-(Diethylamino)ethoxy]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Diethylamino)ethoxy]pyridin-2-amine is a chemical compound with the molecular formula C11H19N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diethylamino)ethoxy]pyridin-2-amine typically involves the reaction of 2-chloropyridine with diethylaminoethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Diethylamino)ethoxy]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[2-(Diethylamino)ethoxy]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(Diethylamino)ethoxy]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine
- 2-(Diethylamino)ethoxy)pyridine
- 2-(Diethylamino)ethoxy)benzene
Uniqueness
5-[2-(Diethylamino)ethoxy]pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylaminoethoxy group provides unique reactivity and binding characteristics compared to similar compounds.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C11H19N3O/c1-3-14(4-2)7-8-15-10-5-6-11(12)13-9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,12,13) |
InChI Key |
HFODYROKHUKBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


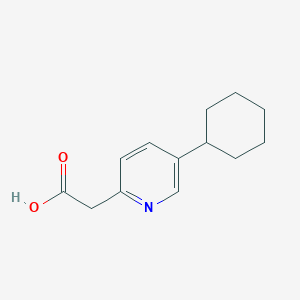
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
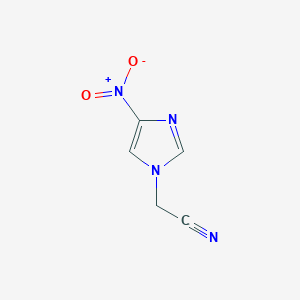
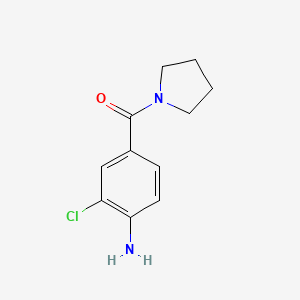

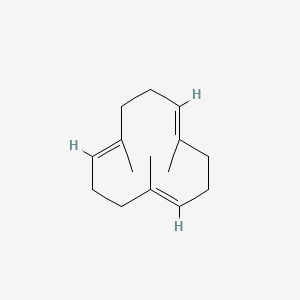
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
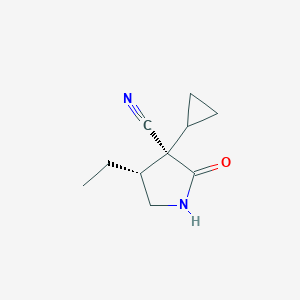
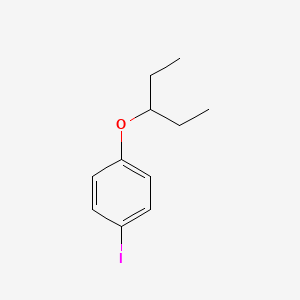
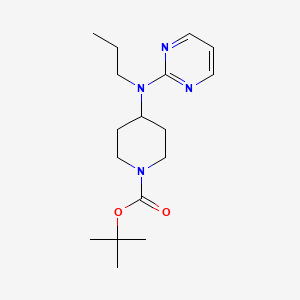
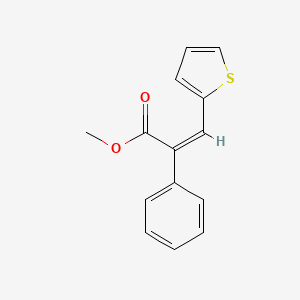
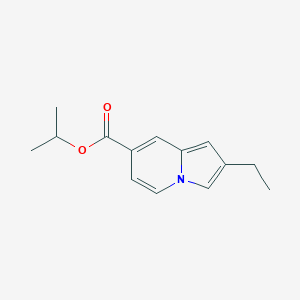
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
